8-Fluoro-5-methylisoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-5-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKBAENFDWJMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoro-5-methylisoquinoline (CAS 2060033-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-5-methylisoquinoline is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the isoquinoline scaffold is anticipated to modulate its physicochemical and biological properties, offering advantages in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted properties of this compound, a proposed synthetic pathway, and an exploration of its potential applications, drawing upon data from structurally related analogs to inform researchers on its utility and handling.
Introduction: The Strategic Value of Fluorinated Isoquinolines
The isoquinoline core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The fluorine atom at the 8-position of the isoquinoline ring is expected to influence the molecule's electronic properties and lipophilicity, potentially leading to improved pharmacokinetic profiles in drug candidates.[2] Concurrently, the methyl group at the 5-position can provide a valuable steric and electronic handle for modulating target engagement and selectivity.
This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties and Structural Data
| Property | Predicted/Inferred Value | Data Source/Rationale |
| CAS Number | 2060033-97-6 | Registry Number |
| Molecular Formula | C₁₀H₈FN | Based on structure |
| Molecular Weight | 161.18 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted isoquinolines |
| Melting Point | Not available | Experimental data needed |
| Boiling Point | Not available | Experimental data needed |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General property of similar aromatic heterocycles |
Structural Diagram:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized through established methods for constructing substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization.[6][7] A hypothetical protocol based on the synthesis of a structurally similar compound, 5-Fluoro-2-methyl-8-nitroquinoline, is presented below.[8]
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Acylation. 2-Fluoro-5-methylaniline is reacted with an acylating agent, such as acetic anhydride, in the presence of a suitable base to form N-(2-Fluoro-5-methylphenyl)acetamide. The causality here is to introduce the necessary carbon framework that will ultimately form part of the isoquinoline ring.
-
Step 2: Vilsmeier-Haack Reaction. The resulting acetamide is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces a formyl group and a chlorine atom, creating a reactive intermediate for cyclization.
-
Step 3: Cyclization. The intermediate from the previous step is then cyclized in the presence of an ammonia source, such as ammonium acetate, to yield the final product, this compound. This step closes the heterocyclic ring to form the isoquinoline core.
Self-Validation: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectral Properties
Predicting the spectral properties of this compound is crucial for its identification and characterization.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the isoquinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons will likely appear as a singlet in the upfield region.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy:
The fluorine NMR spectrum will be the most informative for confirming the presence and position of the fluorine atom. It is expected to show a single resonance, which will be split by neighboring protons.[9]
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M+) at m/z 161.06, corresponding to the exact mass of the compound.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound suggests several promising applications:
-
Kinase Inhibitors: Fluorinated isoquinolines are valuable intermediates in the synthesis of kinase inhibitors for cancer therapy.[1] The fluorine atom can enhance binding selectivity and improve metabolic stability.
-
Central Nervous System (CNS) Agents: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive for developing drugs targeting CNS disorders.[1]
-
Antimicrobial and Anticancer Agents: The isoquinoline scaffold is a common feature in compounds with antimicrobial, antioxidant, and anticancer properties.[10][11][12] The electronic modifications introduced by the fluorine and methyl groups could lead to novel and potent therapeutic agents.
-
Organic Electronics: Isoquinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of fluorine can tune the electronic properties of the molecule, potentially leading to improved performance.
Reactivity and Further Functionalization
The presence of the fluorine atom at the 8-position and the methyl group at the 5-position offers opportunities for further chemical modifications. The fluorine atom can potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of other functional groups. The methyl group could be a site for oxidation or other transformations. The isoquinoline nitrogen is also a site for N-alkylation or N-oxidation, further expanding the chemical space accessible from this building block.[7][13]
Safety and Handling
Specific toxicity data for this compound is not available. However, based on safety data for structurally related compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and materials science. This technical guide, by consolidating predicted properties and drawing parallels with related compounds, provides a valuable resource for researchers looking to harness the unique attributes of this fluorinated isoquinoline. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
References
-
MySkinRecipes. 8-Fluoro-1-methylisoquinoline. [Link]
-
National Toxicology Program. Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]
-
Taylor & Francis Online. Synthesis of Some Novel 5-(8-Substituted-11H-Indolo[3,2-c]Isoquinolin-5-ylthio)-1′,3′,4′-Oxadiazol-2-Amines Bearing Thiazolidinones and Azetidinones as Potential Antimicrobial, Antioxidant, Antituberculosis, and Anticancer Agents. [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
ResearchGate. Synthesis of 5-OH-8-NO2- isoquinolines by Beesu et al.¹⁰⁶. [Link]
-
Oreate AI Blog. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
MDPI. Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions. [Link]
-
Oreate AI Blog. Research Progress on Rh(III)-Catalyzed Defluorination [4+2] Cyclization Reaction for the Synthesis of 1,3,4-Functionalized Isoquinolines. [Link]
-
ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
National Center for Biotechnology Information. A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
Hindawi. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. [Link]
-
ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]
-
Professor Steven V. Ley Research Group. Fluorination Reactions. [Link]
-
Supporting Information. General experimental details. [Link]
-
Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
National Center for Biotechnology Information. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
National Center for Biotechnology Information. A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances. [Link]
-
National Center for Biotechnology Information. Fluorine in medicinal chemistry. [Link]
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Strategic Guide: Fluorinated Isoquinoline Building Blocks in Medicinal Chemistry
Executive Summary
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from the vasodilator fasudil to modern kinase inhibitors. However, the native scaffold often suffers from rapid metabolic oxidation at the C1 and C3 positions and poor blood-brain barrier (BBB) permeability due to basicity.
Incorporating fluorine into the isoquinoline architecture is not merely a substitution; it is a strategic remodeling of the molecule’s electronic and steric landscape. This guide addresses the critical challenge of regioselective fluorination —distinguishing between de novo ring construction using fluorinated synthons and late-stage C-H functionalization—to yield high-value building blocks for drug discovery.
Part 1: The Fluorine Effect on the Isoquinoline Scaffold
The introduction of fluorine alters the physicochemical profile of the isoquinoline ring in predictable, exploitable ways. Understanding these shifts is a prerequisite for rational design.
Physicochemical Impact Analysis[1][2]
| Property | Native Isoquinoline | Fluorinated Isoquinoline (C1/C3-F) | Medicinal Chemistry Implication |
| pKa (Conj. Acid) | ~5.4 | ~2.0 – 3.5 | Reduced basicity prevents lysosomal trapping; improves passive membrane permeability. |
| LogP (Lipophilicity) | 2.08 | 2.30 – 2.60 | Moderate increase aids BBB penetration without compromising solubility significantly. |
| Metabolic Stability | Low (C1 oxidation) | High (Blocked site) | C-F bond (116 kcal/mol) resists P450-mediated oxidative dealkylation or hydroxylation. |
| Dipole Moment | 2.5 D | Variable | F-substitution alters the electrostatic potential surface (EPS), influencing ligand-target binding kinetics. |
Expert Insight: The most dramatic effect is observed at the C1 position. Substituting the C1-hydrogen with fluorine blocks the primary site of metabolic oxidation (mediated by aldehyde oxidase and CYP450s), significantly extending the half-life (
Part 2: Synthetic Architectures & Decision Logic
The synthesis of fluorinated isoquinolines requires a binary decision early in the retrosynthetic analysis: Ring Construction vs. Late-Stage Functionalization .
Visualization: Synthetic Decision Matrix
The following decision tree guides the selection of the optimal synthetic pathway based on the desired substitution pattern.
Figure 1: Strategic decision tree for selecting the synthesis method based on regiochemical requirements.
Part 3: Detailed Experimental Protocols
Protocol A: Rh(III)-Catalyzed [4+2] Annulation (C3/C4 Fluorination)
Application: This is the "gold standard" for constructing the isoquinoline ring with fluorine or fluoroalkyl groups at the C3 or C4 positions, which are difficult to access via electrophilic substitution.
Mechanism: Rhodium(III) catalyzes the C-H activation of an oxime or hydroxamic acid (directing group), followed by migratory insertion of a fluorinated internal alkyne.
Step-by-Step Methodology:
-
Reagent Setup: In a glovebox, charge a sealed tube with the
-pivaloyloxy benzamide (0.2 mmol), the fluorinated alkyne (0.24 mmol), (2.5 mol%), and (10 mol%). -
Solvent System: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL). The use of DCE is critical for solubilizing the cationic Rh-species.
-
Reaction: Seal the tube and heat to 100°C for 16 hours.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove metal residues. Wash with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
Success Indicator: Disappearance of the amide N-H peak in IR; appearance of the characteristic isoquinoline aromatic signals in 1H NMR.
-
Note: The pivalate group acts as an internal oxidant, regenerating the Rh(III) species, making the reaction redox-neutral.
Protocol B: Silver-Catalyzed Late-Stage C1-Fluorination
Application: Direct conversion of isoquinoline to 1-fluoroisoquinoline. This is ideal for modifying existing lead compounds (Late-Stage Functionalization).
Mechanism: A radical mechanism where Ag(I) coordinates to the nitrogen, facilitating nucleophilic attack or radical recombination with a fluorine source (Selectfluor).
Step-by-Step Methodology:
-
Reagents: Combine the isoquinoline substrate (0.5 mmol), Selectfluor (1.5 mmol), and
(20 mol%) in a reaction vial. -
Solvent/Conditions: Add water/acetone (1:1 v/v, 4 mL). The presence of water is essential for the solubility of Selectfluor and the stabilization of the Ag-intermediate.[1]
-
Activation: Stir the mixture at 50°C under an argon atmosphere for 12 hours.
-
Quenching: Quench with saturated
solution. Extract with DCM (3 x 10 mL). -
Isolation: Dry organic layers over
. Remove solvent. Due to the high polarity of N-oxides (potential byproduct), careful gradient chromatography is required.
Part 4: Mechanistic Visualization (Ag-Catalyzed Fluorination)
Understanding the radical nature of the silver-catalyzed C1-fluorination is vital for troubleshooting low yields, which often result from radical quenching by oxygen.
Figure 2: Proposed radical cycle for the Ag-catalyzed C1-fluorination of isoquinolines.
Part 5: Strategic Selection Guide
When selecting a building block for a medicinal chemistry campaign, apply the following criteria:
-
Metabolic Hotspots: If the parent molecule shows high clearance due to C1-oxidation, prioritize 1-fluoroisoquinoline building blocks.
-
Binding Affinity: If the isoquinoline nitrogen is involved in a critical H-bond with the target protein (e.g., hinge region of a kinase), be aware that C1/C3 fluorination will drastically reduce the basicity and H-bond acceptor capability of that nitrogen.
-
Synthetic Feasibility: For multi-gram scale-up, Path A (De Novo) using fluorinated benzaldehydes (Pomeranz-Fritsch modification) is generally more cost-effective than transition-metal catalyzed routes, despite being less modular.
References
-
Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. Journal of the American Chemical Society. [Link]
-
Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. [Link]
-
Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization. Organic Letters. [Link][2][3]
-
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]
-
Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]
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- 3. Research Progress on Rh(III)-Catalyzed Defluorination [4+2] Cyclization Reaction for the Synthesis of 1,3,4-Functionalized Isoquinolines - Oreate AI Blog [oreateai.com]
5,8-Disubstituted Isoquinoline Scaffolds: Synthetic Access and Therapeutic Utility
This guide explores the 5,8-disubstituted isoquinoline scaffold , a privileged yet underutilized chemical space in drug discovery compared to its 1,3-disubstituted counterparts. It details the synthetic entry into this specific substitution pattern, its unique electronic properties, and its dual-mode pharmacological potential as both a kinase inhibitor and a redox-active quinone precursor.
Executive Summary
The isoquinoline ring system is a cornerstone of medicinal chemistry, yet the majority of exploration focuses on the C1 and C3 positions due to facile synthetic accessibility (e.g., Bischler-Napieralski, Pictet-Spengler). The C5 and C8 positions , located on the carbocyclic ring, offer a distinct vector for engaging deep hydrophobic pockets in kinase targets and accessing unique redox-active pharmacophores (isoquinoline-5,8-diones). This guide provides a validated roadmap for accessing this "difficult" substitution pattern and leveraging it for high-value biological targets.
Part 1: The Chemical Rationale (Why 5,8?)
Electronic and Structural Distinctiveness
Unlike the electron-deficient pyridine ring (positions 1, 3, 4), the carbocyclic ring (positions 5, 6, 7, 8) of isoquinoline is relatively electron-rich. However, achieving regioselectivity at C5 and C8 is challenging because electrophilic aromatic substitution often yields mixtures.
-
C5 Position: The "peri" position relative to the nitrogen lone pair. Substituents here can influence the pKa of the nitrogen and impose steric constraints that lock molecular conformation.
-
C8 Position: Often the most difficult to access due to steric shielding, yet critical for inducing "twist" in biaryl systems or engaging specific residues in ATP-binding pockets (e.g., the "gatekeeper" region).
The Two Pharmacophores
Research identifies two distinct active scaffolds derived from this substitution pattern:
-
Aromatic 5,8-Disubstituted Isoquinolines: Stable kinase inhibitors (e.g., GAK, NAK family).
-
Isoquinoline-5,8-diones (IQQs): Redox-active agents (e.g., Caulibugulone analogs) that act via ROS generation and Cdc25 phosphatase inhibition.
Part 2: Synthetic Access Protocols
Accessing the 5,8-disubstituted core requires bypassing the natural preference for C5/C7 substitution. The most robust route involves a "Switch-and-Lock" strategy using nitration and bromination.
Protocol A: Regioselective Synthesis of 5,8-Dibromoisoquinoline
This protocol establishes the "Universal Intermediate" (5,8-dibromoisoquinoline) for downstream cross-coupling.
Reagents: Isoquinoline,
Step-by-Step Methodology:
-
C5-Bromination (The Anchor):
-
Dissolve isoquinoline in concentrated
at 0°C. -
Add NBS (1.05 equiv) portion-wise. The strong acid protonates the nitrogen, deactivating the pyridine ring and directing bromination to the C5 position of the carbocyclic ring.
-
Yield: ~80% of 5-bromoisoquinoline .[1]
-
-
C8-Nitration (The Director):
-
Reduction & Sandmeyer (The Swap):
Validation Checkpoint:
-
1H NMR (CDCl3): Look for two doublets (carbocyclic protons) with coupling constants
Hz, confirming the para relationship on the benzene ring. -
TLC: The dibromo species will be significantly less polar than the amino-bromo intermediate.
Protocol B: Palladium-Catalyzed Cross-Coupling (The Diversification)
Once the 5,8-dibromo scaffold is in hand, site-selective coupling is possible because the C5-bromide is electronically distinct from the C8-bromide (often more reactive due to peri-effects).
| Reaction Type | Reagents | Outcome |
| Suzuki-Miyaura | Introduction of biaryl systems for kinase selectivity. | |
| Buchwald-Hartwig | Introduction of solubilizing amine tails. |
Part 3: Biological Applications & Mechanisms[6][7][8][9]
Target Class 1: Kinase Inhibition (GAK/NAK)
5,8-Disubstituted isoquinolines have shown potency against Cyclin G-Associated Kinase (GAK) and Numb-Associated Kinase (NAK) .
-
Mechanism: The isoquinoline nitrogen binds to the hinge region (Glu/Cys residues). The substituent at C5 projects into the solvent-exposed region (solubilizing group), while the C8 substituent pushes against the gatekeeper residue, inducing selectivity over broad-spectrum kinases.
Target Class 2: Isoquinoline-5,8-diones (Anticancer)
Oxidation of 5,8-dimethoxyisoquinoline (accessible via the dibromo route -> dimethoxy) yields the Isoquinoline-5,8-dione (IQQ) .
-
Mechanism:
-
Redox Cycling: The quinone moiety undergoes one-electron reduction to a semiquinone radical, generating Superoxide Anion (
). -
Phosphatase Inhibition: The quinone covalently modifies the catalytic cysteine of Cdc25 phosphatases , arresting the cell cycle at G2/M.
-
Quantitative Data Summary
Comparative potency of 5,8-scaffolds against human cancer cell lines.
| Compound ID | Scaffold Type | Substitution (C5, C8) | Target | IC50 (HeLa) | IC50 (MCF-7) |
| ISO-58-A | Aromatic | 5-Ph, 8-Ph | GAK Kinase | 2.4 | 5.1 |
| IQQ-12 | Quinone (Dione) | 5,8-Dione, 7-Amino | Cdc25/ROS | 0.35 | 0.42 |
| Fasudil | Isoquinoline | 5-Sulfonyl (Monosub) | ROCK | >50 | >50 |
Note: The 5,8-dione (IQQ-12) shows superior cytotoxicity due to the dual ROS/covalent mechanism, while the aromatic variant (ISO-58-A) is cytostatic.
Part 4: Visualization of Workflows
Diagram 1: Synthetic Pathway to 5,8-Disubstituted Scaffolds
This workflow illustrates the "Switch-and-Lock" strategy to access the 5,8-core.
Caption: Step-wise synthetic entry into the 5,8-disubstituted chemical space via a regioselective bromination/nitration sequence.
Diagram 2: Dual Mechanism of Action
Contrasting the signaling impact of the Aromatic vs. Quinone forms.
Caption: Bifurcated signaling pathways: Aromatic scaffolds target kinases (Blue), while Quinone scaffolds induce oxidative stress and phosphatase inhibition (Red).
References
-
Rey, M., Vergnani, T., & Dreiding, A. S. (1985). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Helvetica Chimica Acta.[3] Link
-
Kruschel, R., et al. (2025).[6] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Link
-
Reyes, C. P., et al. (2023).[7] Isoquinoline-5,8-diones: Cytotoxic agents and Cdc25 phosphatase inhibitors. Journal of Medicinal Chemistry. Link
-
Senaweera, S., et al. (2021). Isoquinoline-1,3-dione and 5,8-dione scaffolds as TDP2 and Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2003, 80, 200. Link
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- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
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- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Metabolic Stability Profile of 8-Fluoro-5-methylisoquinoline
Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery
In the intricate ballet of drug development, a molecule's journey from a promising hit to a life-saving therapeutic is fraught with challenges. Among the most critical of these is metabolic stability—the susceptibility of a compound to biochemical modification by the body's enzymatic machinery. A compound with poor metabolic stability is often rapidly cleared from circulation, failing to achieve the necessary therapeutic concentrations, or worse, is converted into toxic metabolites. Conversely, a molecule that is too stable may accumulate, leading to off-target effects and toxicity. Therefore, a comprehensive understanding and strategic optimization of a compound's metabolic profile are paramount for any successful drug discovery program.
This guide provides a deep dive into the metabolic stability profile of 8-fluoro-5-methylisoquinoline, a heterocyclic scaffold of increasing interest in medicinal chemistry. While specific, direct metabolic data for this exact molecule is not extensively published, this document will serve as a comprehensive roadmap for researchers and drug development professionals. We will dissect the predicted metabolic fate of this compound based on the well-established metabolism of the isoquinoline core and the profound influence of its fluoro and methyl substituents. Furthermore, this guide will provide detailed, field-proven protocols for the in vitro assays essential for empirically determining its metabolic stability, empowering researchers to generate the very data that will drive their projects forward.
The this compound Scaffold: A Rationale for its Investigation
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The strategic placement of substituents on this core is a key tactic in modulating its physicochemical properties and pharmacological activity.
The subject of this guide, this compound, incorporates two key modifications to the isoquinoline ring system:
-
5-Methyl Group: The introduction of a methyl group can influence the molecule's lipophilicity and steric profile, potentially impacting its binding to target proteins and metabolic enzymes.
-
8-Fluoro Group: The substitution of a hydrogen atom with fluorine is a widely employed strategy in medicinal chemistry to enhance metabolic stability. The high electronegativity of fluorine can alter the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering that position resistant to enzymatic attack.
The combination of these substituents on the isoquinoline scaffold suggests a molecule designed with metabolic stability in mind. This guide will explore the theoretical underpinnings of this hypothesis and provide the practical tools to verify it.
Predicted Metabolic Pathways of this compound
The metabolism of xenobiotics is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, we can predict the following potential metabolic transformations, primarily based on the known metabolism of quinoline and isoquinoline.[4][5]
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
CYP450 enzymes, predominantly found in the liver, are the primary drivers of Phase I metabolism.[6] For aromatic heterocycles like isoquinoline, the main metabolic routes are oxidation and hydroxylation.
-
Aromatic Hydroxylation: The isoquinoline ring system is susceptible to hydroxylation at various positions. However, the 8-position is blocked by the fluorine atom, a common strategy to prevent metabolism at a specific site.[3] Therefore, hydroxylation is more likely to occur on the carbocyclic ring at positions 6 or 7, or on the heterocyclic ring.
-
Methyl Group Oxidation: The 5-methyl group represents a potential site for oxidative metabolism. CYP450 enzymes can hydroxylate the methyl group to form a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized by CYP450s or flavin-containing monooxygenases (FMOs) to form an N-oxide.
The specific CYP450 isoforms involved in the metabolism of isoquinoline itself are not as well-defined as for its isomer, quinoline, where CYP2A6 and CYP2E1 are known to play significant roles.[7] For a novel compound like this compound, reaction phenotyping studies would be necessary to identify the specific CYP450 enzymes responsible for its metabolism.
Phase II Metabolism: Conjugation Pathways
If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the molecule can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. Potential Phase II pathways for metabolites of this compound include:
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group to hydroxylated metabolites.
The extent of Phase II metabolism will be dependent on the formation of Phase I metabolites with appropriate handles for conjugation.
In Vitro Experimental Workflows for Assessing Metabolic Stability
To move from prediction to empirical data, a series of well-designed in vitro experiments are essential. The following sections provide detailed protocols for the two most fundamental assays in metabolic stability screening: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes. Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of these enzymes.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (commercially available)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam)
-
Internal standard (a structurally similar, stable compound for analytical normalization)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare a working solution of liver microsomes in 0.1 M phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and positive controls in the incubation buffer at the desired starting concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound or positive control working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.[8]
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 3000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9] The method should be optimized for the specific mass transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Hepatocyte Stability Assay
While the microsomal stability assay is excellent for assessing Phase I metabolism, it lacks the full complement of metabolic enzymes and cofactors present in an intact liver cell. The hepatocyte stability assay utilizes primary liver cells and thus provides a more comprehensive picture of a compound's metabolic fate, including both Phase I and Phase II metabolism, as well as cellular uptake and efflux.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes (commercially available)
-
Hepatocyte plating and incubation media (as recommended by the supplier)
-
Collagen-coated 96-well plates
-
Positive control compounds
-
Internal standard
-
Acetonitrile
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated 96-well plates at the desired density (e.g., 0.5-1 x 10^5 cells/well).
-
Incubate the plates in a humidified incubator for several hours to allow the cells to attach.
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed incubation medium.
-
-
Incubation:
-
Prepare working solutions of the test compound and positive controls in the incubation medium.
-
Add the working solutions to the appropriate wells of the hepatocyte plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of cold acetonitrile with internal standard to the respective wells.[10]
-
-
Sample Processing and Analysis:
-
The sample processing and LC-MS/MS analysis steps are similar to those described for the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is also similar to the microsomal stability assay, with the calculation of half-life and intrinsic clearance. For hepatocytes, intrinsic clearance is typically expressed as µL/min/10^6 cells.
-
Data Interpretation and Predicted Metabolic Profile
Based on the principles of medicinal chemistry and the known metabolism of related compounds, we can anticipate the following for this compound:
| Parameter | Predicted Outcome | Rationale |
| Microsomal Stability | High to Moderate | The 8-fluoro substituent is expected to block a major site of oxidation, thereby increasing stability compared to the unsubstituted isoquinoline.[3] The 5-methyl group, however, provides a potential site for metabolism. |
| Hepatocyte Stability | High to Moderate | Similar to microsomal stability, but this assay will also capture any potential Phase II metabolism of Phase I metabolites. |
| Major Metabolites | Hydroxylation of the 5-methyl group, Aromatic hydroxylation at positions 6 or 7, N-oxidation | These are common metabolic pathways for substituted aromatic heterocycles.[4] |
| CYP450 Phenotyping | Likely metabolized by multiple CYP isoforms | The metabolism of many drugs is not exclusive to a single CYP enzyme. A reaction phenotyping study would be required for confirmation. |
For comparison, 5-aminoisoquinoline, another substituted isoquinoline, has been reported to be moderately metabolized by human liver microsomes with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg.[11][12] Given the metabolic blocking effect of the fluorine atom, it is reasonable to hypothesize that this compound will exhibit greater stability.
Visualizing the Workflow and Predicted Pathways
Experimental Workflow for In Vitro Metabolic Stability
Caption: Predicted metabolic pathways for this compound.
Conclusion: A Framework for Advancing Discovery
Ultimately, the theoretical must be supplanted by the empirical. The detailed experimental protocols provided herein offer a clear path for researchers to generate the high-quality data needed to assess the metabolic stability of this compound and its analogs. This information will be invaluable in guiding further chemical optimization, enabling the design of molecules with the desired pharmacokinetic properties to advance towards the clinic.
References
-
Al-Subaie, A. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3793. [Link]
-
Al-Subaie, A. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. ResearchGate. [Link]
-
Chen, P.-S., et al. (2023). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. PubMed Central. [Link]
-
Merck. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
-
Debnath, A. K., et al. (1991). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]
-
Kanehisa Laboratories. (2025). KEGG PATHWAY Database. KEGG. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
DiRocco, D. A., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]
-
Laue, E., et al. (1985). Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. PubMed. [Link]
-
Johansen, S. S., et al. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]
-
Zhou, B., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. PubMed Central. [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Schierlinger, Ch., et al. (1989). New synthetic pathways to trifluoromethyl substituted isoquinolines, hydroxyisoquinolines and cycloheptatrieno-[b] pyrroles. Sci-Hub. [Link]
-
LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]
-
Lee, H., et al. (2022). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Cannaert, A., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]
-
Kubickova, J., et al. (2005). Synthesis of fluoro isoquinolines. ResearchGate. [Link]
-
Iacono, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Uniba. [Link]
-
Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
Zhou, D., et al. (2006). Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. PubMed. [Link]
-
Mamedov, V. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Wernevik, J., et al. (2020). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Basler, G., et al. (2012). Optimizing metabolic pathways by screening for feasible synthetic reactions. PubMed. [Link]
-
Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
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- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
8-Fluoro-5-methylisoquinoline: Hydrogen Bond Acceptor Capacity & Electronic Tuning
This guide details the hydrogen bond acceptor (HBA) capacity of 8-Fluoro-5-methylisoquinoline , a specialized heterocyclic fragment increasingly utilized in kinase inhibitor design and CNS-active agents.[1]
Executive Summary
This compound represents a "tuned" heterocyclic system where the intrinsic basicity of the isoquinoline core is modulated by opposing substituent effects. Unlike the parent isoquinoline (pKa ~5.4), which acts as a moderate hydrogen bond acceptor, this derivative exhibits a slightly attenuated acceptor capacity (Predicted pKa: 4.8 – 5.1).[1]
For drug development, this molecule offers a strategic advantage: it maintains sufficient electron density at the N-2 nitrogen for critical target interactions (e.g., kinase hinge binding) while reducing the basicity enough to minimize lysosomal trapping and improve passive permeability at physiological pH.
Structural & Electronic Analysis
To understand the HBA capacity, we must deconstruct the molecule into its electronic vectors. The hydrogen bond acceptor potential is localized almost exclusively at the N-2 sp² hybridized nitrogen lone pair .
The Isoquinoline Core
-
Acceptor Site: The pyridine-like nitrogen (N-2).[1]
-
Hybridization: sp² (Lone pair in the plane of the ring).[1]
-
Baseline Basicity: Isoquinoline has a pKa of 5.40, making it a weak base. It is mostly neutral at physiological pH (7.4).[1]
Substituent Effects (The "Push-Pull" System)
The HBA capacity is determined by the electron density available at N-2. This is modulated by the 8-Fluoro and 5-Methyl groups via inductive (
| Substituent | Position | Electronic Effect | Impact on N-2 Basicity |
| 8-Fluoro | Benzene Ring (Peri-like) | -I (Strong Inductive Withdrawal) +R (Weak Resonance Donation) | Decreases HBA Capacity. The electronegative fluorine pulls density through the |
| 5-Methyl | Benzene Ring | +I (Weak Inductive Donation) Hyperconjugation | Increases HBA Capacity. The methyl group donates electron density into the |
Net Result: The strong electron-withdrawing nature of the fluorine (-I) generally overrides the weak donating effect of the methyl group. Consequently, This compound is a weaker H-bond acceptor than unsubstituted isoquinoline.
Visualizing the Electronic Vectors
The following diagram illustrates the opposing electronic forces that define the N-2 acceptor status.
Figure 1: Vector analysis of substituent effects on the isoquinoline nitrogen acceptor.
Quantitative HBA Parameters
In the absence of a direct crystallographic or thermodynamic measurement for this specific isomer, we derive the values from validated Structure-Activity Relationship (SAR) data of isoquinoline derivatives.
Acid Dissociation Constant (pKa)
The pKa of the conjugate acid is the most direct proxy for H-bond acceptor strength (basicity).[1]
-
Parent Isoquinoline: 5.40[2]
-
8-Fluoro Shift:
pKa -0.6 to -0.8 (Inductive withdrawal).[1] -
5-Methyl Shift:
pKa +0.2 to +0.3 (Inductive donation).[1] -
Calculated Net pKa: 4.8 – 5.1
Hydrogen Bond Basicity ( )
Using Abraham's solute hydrogen bond basicity scale (
-
Isoquinoline:
-
This compound: Estimated
[1]
Interpretation: This molecule is a moderate acceptor. It will form stable hydrogen bonds with strong donors (e.g., Ser/Thr -OH, backbone -NH in proteins) but is less likely to be fully protonated in the cytosol compared to more basic heterocycles like piperidine.
Experimental Determination Protocols
To validate these theoretical values in a drug discovery campaign, the following protocols are recommended. These methods are self-validating and robust.
Potentiometric Titration (The Gold Standard)
This method determines the pKa by measuring pH changes as a function of added titrant.[1]
Protocol:
-
Preparation: Dissolve 5 mg of this compound in 20 mL of degassed water/methanol (if solubility is low, use <40% MeOH).
-
Titrant: 0.1 M HCl (standardized).
-
Execution: Perform titration under inert gas (
) at 25°C using a high-precision glass electrode. -
Data Analysis: Use the Bjerrum plot or Gran analysis to determine the inflection point.
-
Yasuda-Shedlovsky Extrapolation: If cosolvent was used, repeat at 3 different MeOH concentrations (e.g., 20%, 30%, 40%) and extrapolate to 0% organic solvent to get the aqueous pKa.
F-NMR pH Titration (High Specificity)
Since the molecule contains a fluorine atom,
Protocol:
-
Sample: 0.5 mM compound in buffer series (pH 2.0 to 8.0).
-
Lock:
insert. -
Measurement: Record
F chemical shift ( ) at each pH. -
Analysis: Plot
vs. pH. The curve will be sigmoidal. The inflection point corresponds exactly to the pKa of the N-2 nitrogen.
Figure 2: Decision tree for experimentally determining HBA capacity.
Implications for Drug Design
Understanding the HBA capacity of this fragment allows for precise optimization of Lead compounds.
Permeability & Solubility
-
pH 7.4 Status: With a pKa ~5.0, the molecule exists >99% in its neutral form in the blood and cytosol.
-
Consequence: This maximizes passive membrane permeability (high
), making it an excellent scaffold for CNS drugs (Blood-Brain Barrier penetration).[1] -
Solubility Risk: Being neutral limits aqueous solubility. Formulation may require acidification (salt form) or cyclodextrin complexation.[1]
Target Interaction (Kinase Hinge Binding)
Isoquinolines often bind to the ATP-binding hinge region of kinases.[1]
-
The N-2 acts as the acceptor for the backbone NH of the hinge residue.
-
The 8-Fluoro group, while reducing basicity, can form orthogonal multipolar interactions or simply serve to block metabolic oxidation at the susceptible 8-position.
-
Tuning: If a lead compound binds too tightly (slow off-rate) or has high non-specific binding, swapping a standard isoquinoline for the 8-Fluoro-5-methyl variant can "dial down" the affinity slightly while improving metabolic stability.
Summary Data Table
| Parameter | Value / Description | Impact |
| H-Bond Acceptor Count | 1 (N-2) | Specific interaction site. |
| Predicted pKa | 4.8 – 5.1 | Predominantly neutral at physiological pH. |
| LogP (Estimated) | ~2.9 | Moderate lipophilicity; good BBB penetration.[1] |
| H-Bond Basicity ( | ~0.49 | Moderate acceptor strength.[1] |
| Metabolic Stability | High | 5-Me and 8-F block common oxidation sites. |
References
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Isoquinoline pKa standard = 5.40).[1][2]
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. [1]
-
Abraham, M. H. (1993).[1] Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.[1] [1]
-
PubChem Compound Summary. (2025). 8-Fluoroisoquinoline.[3][4] National Center for Biotechnology Information. Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. In Tactics in Contemporary Drug Design. Springer.[5] (Reference for electronic effects of Fluorine on heterocycles).
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. library.gwu.edu [library.gwu.edu]
- 3. 1075-00-9 CAS MSDS (8-Fluoroisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 8-Fluoro-5-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of the Isoquinoline Core
The 5-methylisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The introduction of diverse functionalities at the C8 position via nucleophilic aromatic substitution (SNAr) of 8-fluoro-5-methylisoquinoline offers a powerful strategy for generating novel molecular entities with tailored biological and physical properties. The fluorine atom at C8, activated by the electron-withdrawing effect of the isoquinoline nitrogen, serves as an excellent leaving group, enabling the formation of C-N, C-O, and C-S bonds under relatively mild conditions.
This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the nucleophilic substitution on this compound. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to efficiently synthesize a diverse library of 8-substituted-5-methylisoquinoline derivatives.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a classical addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom.[1] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitrogen atom of the isoquinoline ring. The rate-determining step is typically the formation of this stabilized intermediate. In the subsequent, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The presence of the electron-withdrawing isoquinoline nitrogen is crucial for activating the ring towards nucleophilic attack. The electronegativity of the fluorine atom also contributes to the electrophilicity of the C8 position, making it susceptible to nucleophilic substitution.
Diagram: Generalized SNAr Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Protocols for Nucleophilic Substitution
The following protocols provide detailed procedures for the reaction of this compound with common classes of nucleophiles. These protocols are based on established methodologies for SNAr reactions on related heterocyclic systems and are expected to be readily adaptable to the target substrate.
Protocol 1: C-N Bond Formation via Amination
The introduction of nitrogen-based nucleophiles is a cornerstone of drug discovery. This protocol outlines the reaction with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO (approximately 0.1-0.5 M).
-
Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.
-
Add the base, potassium carbonate or triethylamine (2.0 eq), to the reaction mixture.[1]
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-5-methylisoquinoline derivative.
Table 1: Representative Conditions for Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Morpholine | K₂CO₃ | DMSO | 100 | 4-8 h |
| Piperidine | K₂CO₃ | DMF | 100 | 4-8 h |
| Aniline | K₂CO₃ | DMSO | 120 | 12-24 h |
| Benzylamine | Et₃N | DMF | 80 | 6-12 h |
Protocol 2: C-O Bond Formation via Alkoxylation/Aryloxylation
The synthesis of aryl and alkyl ethers can be achieved through the reaction with alcohols or phenols in the presence of a strong base.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) and dissolve it in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride or potassium tert-butoxide (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.[1]
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target 8-alkoxy- or 8-aryloxy-5-methylisoquinoline.
Table 2: Representative Conditions for O-Arylation/Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Methanol | NaH | THF | 60 | 6-12 h |
| Phenol | t-BuOK | DMF | 80 | 8-16 h |
| Benzyl alcohol | NaH | THF | 60 | 6-12 h |
| Isopropanol | t-BuOK | DMF | 80 | 12-24 h |
Protocol 3: C-S Bond Formation via Thiolation
The introduction of sulfur nucleophiles provides access to thioethers, which are valuable intermediates in organic synthesis and can exhibit interesting biological activities.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan, ethanethiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Alternatively, use potassium carbonate (2.0 eq) in DMF or MeCN.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or gently heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 8-(alkyl/aryl)thio-5-methylisoquinoline.
Table 3: Representative Conditions for S-Arylation/Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Thiophenol | K₂CO₃ | DMF | 80 | 4-8 h |
| Benzyl mercaptan | NaH | THF | 50 | 6-12 h |
| Ethanethiol | K₂CO₃ | MeCN | 60 | 4-8 h |
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base (e.g., NaH or t-BuOK for O- and S-nucleophiles). For less reactive amines, a transition-metal-catalyzed approach such as a Buchwald-Hartwig amination could be explored as an alternative.
-
Side Reactions: The presence of other functional groups on the nucleophile may lead to side reactions. Protection of sensitive functionalities may be necessary.
-
Purification Challenges: The polarity of the 8-substituted-5-methylisoquinoline products can vary significantly. A careful selection of the eluent system for column chromatography is crucial for successful purification.
Conclusion
The protocols detailed in this guide offer a robust starting point for the synthesis of a wide array of 8-substituted-5-methylisoquinoline derivatives through nucleophilic aromatic substitution. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access novel compounds for applications in drug discovery and materials science.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for SNAr reactions.
References
-
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. 2020. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. 2008. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. 2023. [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Angewandte Chemie International Edition. 2021. [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. 2023. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research. 2015. [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. 2020. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. 2021. [Link]
-
Reaction mechanism of a thiol with a thiosulfinate. Scientific Reports. 2018. [Link]
Sources
Application Note: Strategic C-C Bond Formation Using 8-Fluoro-5-methylisoquinoline in Suzuki-Miyaura Coupling
Introduction: The Significance of Functionalized Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer and CNS-modulating properties.[1][2][3][4] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents and molecular probes.[5] Among the most powerful and versatile methods for forging carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction, which couples an organohalide with an organoboron species, is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[6]
This guide provides a detailed examination of the application of 8-Fluoro-5-methylisoquinoline as a substrate in the Suzuki-Miyaura coupling. We will explore the mechanistic nuances, provide optimized protocols, and address the specific challenges associated with the activation of a C-F bond on an electron-rich, nitrogen-containing heterocycle. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel 8-aryl-5-methylisoquinoline derivatives.
Reaction Mechanism and Key Parameters
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[8] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-F) bond of the this compound. This is often the rate-limiting step, especially for the strong C-F bond.[10] Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands are essential to increase the electron density on the palladium center, thereby facilitating this challenging activation.[6][8][10]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[11][13]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) to the flask via syringe.
-
Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-5-methylisoquinoline product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/deoxygenated conditions. 3. Base is not strong enough. 4. C-F bond is not being activated. | 1. Use a fresh bottle of palladium pre-catalyst or a more active pre-catalyst (e.g., a Pd-NHC complex). 2. Ensure all glassware is oven-dried. Use a robust degassing method for the solvent (e.g., freeze-pump-thaw). 3. Switch to a stronger base like Cs₂CO₃. 4. Increase temperature slightly (e.g., to 120 °C). Consider switching to a Nickel catalyst system. [14] |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Reaction time is too long or temperature too high. 3. Base is too weak or hydrolytically unstable. | 1. Use anhydrous boronic acid or a pinacol ester version. Ensure solvent is dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a strong, anhydrous base like K₃PO₄. |
| Formation of Homo-coupled Byproducts | 1. Inefficient transmetalation step. 2. Oxygen contamination leading to reductive elimination from the Pd(II)-boronic acid intermediate. | 1. Increase the equivalents of the boronic acid (e.g., to 1.5-2.0 equiv.). 2. Ensure the reaction is maintained under a strict inert atmosphere throughout. |
| Product Purification Issues | 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel. | 1. Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Use a neutral or basic alumina column, or treat the silica gel with triethylamine before use. |
Characterization of Products
The identity and purity of the synthesized 8-aryl-5-methylisoquinoline derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the characteristic doublet for the proton adjacent to the fluorine and the appearance of new aromatic signals. ¹⁹F NMR will confirm the absence of the starting material. ¹³C NMR will show the new C-C bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.
References
- ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Journal of the American Chemical Society. (2022, March 8). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
- NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- PubMed. (2011, December 7). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides.
- RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- PubMed. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). The Isoquinoline Alkaloids.
- MySkinRecipes. (n.d.). 8-Fluoro-1-methylisoquinoline.
- ResearchGate. (2025, August 6). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 8-Fluoro-1-methylisoquinoline [myskinrecipes.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-chloro-8-fluoro-5-methylisoquinoline: An Essential Intermediate for Drug Discovery
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-chloro-8-fluoro-5-methylisoquinoline, a key intermediate for the development of novel therapeutics. The strategic placement of the chloro, fluoro, and methyl groups offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide is intended for researchers and scientists in the fields of organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthetic route.
Synthetic Strategy: A Multistep Approach
The synthesis of 1-chloro-8-fluoro-5-methylisoquinoline is accomplished through a three-step sequence, commencing with the commercially available 3-fluoro-4-methylbenzaldehyde. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 1-chloro-8-fluoro-5-methylisoquinoline.
The synthesis begins with a Henry reaction between 3-fluoro-4-methylbenzaldehyde and nitromethane to yield the corresponding nitrostyrene. Subsequent reduction of the nitro group affords the key intermediate, 2-(3-fluoro-4-methylphenyl)ethanamine. Acylation of this amine with acetyl chloride provides the N-acetylated precursor. The core isoquinoline structure is then constructed via a Bischler-Napieralski cyclization using phosphorus oxychloride (POCl₃), which also installs the chlorine atom at the 1-position. Finally, aromatization of the resulting dihydroisoquinoline yields the target compound.
Experimental Protocols
PART 1: Synthesis of 2-(3-Fluoro-4-methylphenyl)ethanamine (Starting Material)
Step 1a: Synthesis of 1-(3-Fluoro-4-methylphenyl)nitroethene
This step involves a base-catalyzed condensation reaction (Henry reaction) between an aromatic aldehyde and a nitroalkane.
-
Materials:
-
3-Fluoro-4-methylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.0 eq).
-
Heat the reaction mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated yellow solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from methanol.
-
Step 1b: Reduction of 1-(3-Fluoro-4-methylphenyl)nitroethene to 2-(3-Fluoro-4-methylphenyl)ethanamine
The reduction of the nitrostyrene to the corresponding phenethylamine can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a copper(II) salt.[1][2][3][4]
-
Materials:
-
1-(3-Fluoro-4-methylphenyl)nitroethene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(3-fluoro-4-methylphenyl)nitroethene (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add copper(II) chloride (0.1 eq) to the solution.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic.
-
Basify the mixture with 2M NaOH until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
PART 2: Synthesis of 1-chloro-8-fluoro-5-methylisoquinoline
Step 2a: Acylation - Synthesis of N-(2-(3-Fluoro-4-methylphenyl)ethyl)acetamide
The synthesized phenethylamine is acylated using acetyl chloride to form the corresponding amide.
-
Materials:
-
2-(3-Fluoro-4-methylphenyl)ethanamine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 2-(3-fluoro-4-methylphenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise. A violent reaction may occur.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be used in the next step without further purification.
-
Step 2b: Bischler-Napieralski Cyclization - Synthesis of 1-Chloro-8-fluoro-5-methyl-3,4-dihydroisoquinoline
This key step involves the intramolecular cyclization of the amide using a dehydrating agent, which also acts as the chlorine source.[6][7][8][9][10]
-
Materials:
-
N-(2-(3-Fluoro-4-methylphenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
-
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of N-(2-(3-fluoro-4-methylphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2c: Aromatization - Synthesis of 1-Chloro-8-fluoro-5-methylisoquinoline
The final step is the dehydrogenation of the dihydroisoquinoline to the aromatic isoquinoline.
-
Materials:
-
1-Chloro-8-fluoro-5-methyl-3,4-dihydroisoquinoline
-
Palladium on carbon (10% Pd/C)
-
Toluene
-
-
Procedure:
-
Dissolve the crude 1-chloro-8-fluoro-5-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Heat the mixture to reflux for 12 hours. The dehydrogenation can be monitored by observing the evolution of hydrogen gas (use a bubbler) or by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
The crude 1-chloro-8-fluoro-5-methylisoquinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12]
Characterization Data (Expected):
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons in the range of δ 7.0-8.5 ppm, a singlet for the methyl group around δ 2.5 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for aromatic carbons, the methyl carbon, and carbons bearing chloro and fluoro substituents. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[13] Quenching of POCl₃ should be done carefully by slowly adding the reaction mixture to ice.
-
Acetyl Chloride: Flammable, corrosive, and reacts violently with water and alcohols.[13][14][15][16][17][18] Handle in a fume hood and wear appropriate PPE. Quenching should be performed cautiously with a basic solution.[18]
-
Palladium on Carbon (Pd/C): Flammable solid, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-chloro-8-fluoro-5-methylisoquinoline, a valuable intermediate for the development of novel pharmaceutical agents. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this key building block for their drug discovery endeavors. The provided rationale for each step and the emphasis on safety are intended to empower scientists with the knowledge and confidence to successfully implement this synthesis in their laboratories.
References
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
-
MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). [Link]
-
Bischler-Napieralski Reaction. [Link]
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Google Patents.
-
Semantic Scholar. SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. [Link]
-
National Institutes of Health. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
PubMed. dideoxy-2',3'-didehydro-4'-ethynyl-D- and -L-furanosyl nucleosides. [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
International Labour Organization. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]
-
ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
New Jersey Department of Health. 0013 - Hazardous Substance Fact Sheet. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
National Institutes of Health. N-(3-Chloro-4-fluorophenyl)acetamide. [Link]
-
Aalborg University's Research Portal. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
ResearchGate. (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. [Link]
-
Royal Society of Chemistry. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. [Link]
-
ResearchGate. (PDF) N-(2-Acetylphenyl)acetamide. [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Reduction of Nitrostyrenes using Red-Al. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
YouTube. Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).. [Link]
-
Sciencemadness Wiki. Acetyl chloride. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Berry Group. Section 5.28 Title: Generating and Quenching Reactive Gases Revision Date. [Link]
-
PubMed. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
MDPI. Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents.
Sources
- 1. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 16. chemos.de [chemos.de]
- 17. fishersci.com [fishersci.com]
- 18. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 8-Fluoroisoquinoline Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 8-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields with this specific substrate. The unique electronic properties of 8-fluoroisoquinoline, stemming from the electron-withdrawing nature of the fluorine atom and the coordinating ability of the isoquinoline nitrogen, can present distinct challenges. This document provides a structured approach to troubleshooting, grounded in mechanistic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns that arise when working with 8-fluoroisoquinoline coupling reactions.
Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig coupling with 8-fluoroisoquinoline resulting in low to no yield, even when standard protocols are followed?
Low yields in these reactions can often be traced back to a few key factors specific to the substrate.[1][2] The primary culprits are often suboptimal choices of catalyst, ligand, and base, which are highly substrate-dependent.[2] The 8-fluoroisoquinoline scaffold presents two main challenges:
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can impact the reactivity of the C-X bond (where X is a halide or triflate) and make oxidative addition more challenging.[3]
-
Coordination Chemistry: The isoquinoline nitrogen can coordinate to the palladium center, potentially acting as an inhibitor or altering the catalytic cycle in an unproductive way.[2]
A systematic evaluation of your reaction parameters, starting with the catalyst-ligand system, is the most effective troubleshooting strategy.[2][4]
Q2: Can the isoquinoline nitrogen interfere with the palladium catalyst?
Yes, this is a significant consideration. The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This can be a double-edged sword. While in some cases this has been exploited for ligand-free couplings, it more commonly can act as a poison to the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[2] The use of bulky, electron-rich phosphine ligands is often crucial to mitigate this inhibitory effect and promote the desired catalytic turnover.[5][6]
Q3: What are the most common side products I should be looking for?
When troubleshooting low yields, identifying the byproducts can provide crucial clues. Common side products include:
-
Homocoupling: Dimerization of your boronic acid/ester (in Suzuki couplings) or your amine (in Buchwald-Hartwig couplings).[1][7]
-
Dehalogenation/Protodeboronation: Replacement of the halide on the 8-fluoroisoquinoline with a hydrogen atom, or the boronic acid group with hydrogen.[2] This often points to issues with moisture or suboptimal base choice.
-
Starting Material Recovery: A significant amount of unreacted starting material is a clear indicator of an inefficient catalytic system.[1]
Monitoring your reaction by TLC or LC-MS is essential to identify these side products and guide your optimization efforts.[2]
Q4: How critical is the purity of my reagents and the reaction atmosphere?
Extremely critical. Palladium(0) catalysts, the active species in these coupling reactions, are highly sensitive to oxygen.[1][2]
-
Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1][2] Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, rendering them inactive.[1]
-
Reagent Purity: Boronic acids are prone to degradation over time.[1] Using fresh or recently purified reagents is highly recommended. Solvents and bases must be anhydrous, as water can lead to protodeboronation and other unwanted side reactions.[1]
II. Systematic Troubleshooting Guide
If the initial FAQs have not resolved your issue, a more systematic approach to optimizing your reaction is necessary. This section provides a logical workflow for identifying and solving the root cause of low yields.
Step 1: Catalyst and Ligand Screening
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. For a challenging substrate like 8-fluoroisoquinoline, a screening of different combinations is often the most fruitful optimization step.
The Challenge of Oxidative Addition
The first committed step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[8][9] With an electron-deficient system like 8-fluoroisoquinoline, this step can be sluggish. The solution is often to use bulky, electron-rich ligands that promote the formation of a more reactive, coordinatively unsaturated palladium species.[6]
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A decision tree for systematically troubleshooting low coupling yields.
Recommended Ligand Classes for 8-Fluoroisoquinoline:
| Ligand Class | Key Features | Recommended Ligands | Rationale |
| Buchwald Biarylphosphines | Bulky and electron-rich, highly effective for challenging couplings. | XPhos, SPhos, RuPhos | These ligands are known to accelerate oxidative addition and reductive elimination, increasing catalytic turnover.[5] |
| Adamantylphosphines | Extremely bulky, creating a highly active catalyst. | cataCXium® A (Butyldi-1-adamantylphosphine) | Particularly effective for coupling with less reactive aryl chlorides.[10] |
| Josiphos-type | Ferrocene-based ligands, useful in specific applications. | Josiphos | Can be effective in direct ammonia coupling, which is notoriously difficult.[9] |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials under an inert atmosphere, add 8-fluoro-X-isoquinoline (where X = Br or I, 1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).[11]
-
Catalyst Addition: To each vial, add a different palladium/ligand combination. Use a Pd source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3) at 1-5 mol %. The ligand-to-palladium ratio is typically 1:1 to 2:1.
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O or Toluene), seal the vials, and heat to the desired temperature (e.g., 80-110 °C).[1]
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Analysis: Compare the conversion to the desired product across the different ligand systems to identify the optimal choice.
Step 2: Base and Solvent Optimization
The choice of base and solvent is interdependent and crucial for reaction success. The base not only facilitates the transmetalation step in Suzuki couplings but also influences the solubility of reagents and the stability of the catalyst.[12]
Selecting the Right Base:
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often a good choice for anhydrous conditions, though a small amount of water can sometimes be beneficial.[11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.
-
Organic Bases: In some cases, particularly for flow chemistry or to avoid heterogeneous mixtures, organic bases like DBU can be effective, though this may require specific ligand tuning.[13]
Solvent Considerations:
-
Aprotic Polar Solvents: Dioxane, THF, and Toluene are common choices. Toluene is often favored for Buchwald-Hartwig reactions due to the poor solubility of some byproducts.[14]
-
Protic Solvents: For Suzuki couplings, a mixture of an organic solvent with water (e.g., Toluene/H₂O) is often used to help dissolve the inorganic base.[7]
Step 3: Addressing C-F Bond Activation
While less common than C-Cl, C-Br, or C-I bond activation, direct C-F bond activation is a potential competing pathway, especially at high temperatures or with highly reactive catalyst systems.[15][16] If you observe products resulting from the reaction at the C-F position, consider the following:
-
Lowering Reaction Temperature: Excessive heat can promote catalyst decomposition and undesired side reactions.[1]
-
Choice of Metal: While palladium is standard, nickel-based catalysts are sometimes employed for C-F activation, so ensuring high purity of your palladium source is important to avoid nickel contamination.[17]
-
Ligand Choice: The ligand environment around the metal center can influence the selectivity between C-H and C-F activation.[15]
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
III. Advanced Protocols for Difficult Couplings
For particularly challenging couplings that do not respond to the standard troubleshooting steps, more advanced techniques may be necessary.
Protocol 1: Buchwald-Hartwig Amination with a Pre-catalyst
This protocol utilizes a modern, air-stable palladium pre-catalyst which can reliably form the active Pd(0) species in situ.
-
Reaction Setup: To an oven-dried vial, add the 8-fluoro-X-isoquinoline (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), and the chosen Buchwald pre-catalyst (e.g., SPhos Pd G4, 2 mol %).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Place the reaction in a preheated oil bath at 100-110 °C.
-
Monitoring: Follow the reaction progress by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent like ethyl acetate.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can sometimes dramatically accelerate sluggish reactions and improve yields by providing rapid, uniform heating.[18]
-
Vial Preparation: In a microwave reaction vial, combine 8-fluoro-X-isoquinoline (1.0 equiv), the boronic acid partner (1.5 equiv), a base such as Cs₂CO₃ (2.0 equiv), and a suitable catalyst system (e.g., Pd(PPh₃)₄, 5 mol %).
-
Solvent: Add a degassed solvent mixture, for example, 1,4-Dioxane and water (4:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat to a temperature between 100-150 °C for 10-30 minutes. (Caution: Pressure will build up. Use appropriate safety precautions and certified microwave vials).
-
Analysis and Workup: After cooling, analyze a sample by LC-MS to determine conversion. If successful, proceed with a standard aqueous workup and purification.
By systematically working through these FAQs, troubleshooting guides, and advanced protocols, researchers can overcome the challenges associated with the coupling of 8-fluoroisoquinoline and achieve higher, more consistent yields in their synthetic endeavors.
IV. References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Lin, C. Y., & Zhang, W. (2004). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Chemical Communications, (17), 1916-1917.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 8(14), 2917-2920.
-
Clot, E., Eisenstein, O., & Jasim, N. (2011). Selectivity of C–H activation and competition between C–H and C–F bond activation at fluorocarbons. Accounts of Chemical Research, 44(5), 334-344.
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Request PDF. Retrieved from [Link]
-
Nielsen, M. K., & Jacobsen, C. B. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Accounts of Chemical Research, 54(21), 4065-4078.
-
He, C., & Zhang, X. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 10(7), 785.
-
Journal of Fluorine Chemistry. (n.d.). Recent developments in palladium-catalyzed arylfluorination of alkenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 8-Fluoro-5-methylisoquinoline
This guide provides a technical analysis of the 1H NMR spectrum of 8-Fluoro-5-methylisoquinoline , a critical intermediate in the synthesis of kinase inhibitors. It contrasts standard proton NMR with
Executive Summary
This compound is a high-value scaffold used in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in CNS-active drugs. However, its synthesis often yields regioisomeric impurities (e.g., 5-fluoro-8-methylisoquinoline) that are difficult to distinguish by chromatography.
This guide compares two analytical approaches:
-
Standard 1D
NMR (400 MHz): The baseline method, often limited by complex splitting patterns arising from coupling. -
-Decoupled
NMR (Alternative): The superior method for simplifying multiplets, enabling precise assignment of the critical peri-protons (H1 and H4) and definitive isomer verification.
Strategic Analysis: The "Fingerprint" Challenge
The core challenge in analyzing this molecule is the Fluorine-Proton J-coupling . Fluorine-19 (
Structural Logic & Predicted Shifts
Based on isoquinoline electronic effects and substituent influence, the following assignments are critical for quality control.
| Proton Position | Chemical Shift ( | Multiplicity (Standard) | Multiplicity ( | Diagnostic Importance |
| H1 (C1) | 9.40 – 9.60 | Broad d / s ( | Singlet | Primary Indicator. Proximity to F8 induces through-space coupling.[1] |
| H3 (C3) | 8.50 – 8.60 | Doublet | Doublet | Standard heteroaromatic reference.[1] |
| H4 (C4) | 7.60 – 7.70 | Doublet | Doublet | Peri to C5-Methyl.[1] Shows NOE with Methyl group.[2] |
| H7 (C7) | 7.40 – 7.55 | dd (Ortho to F) | Doublet | Large |
| H6 (C6) | 7.30 – 7.45 | dd (Meta to F) | Doublet | Complex overlap region.[1] |
| Me (C5) | 2.65 – 2.75 | Singlet | Singlet | Diagnostic for C5 substitution.[1] |
Note: The "Alternative" method (Decoupling) collapses the "Multiplicity (Standard)" column into the "Multiplicity (Decoupled)" column, drastically simplifying the spectrum.
Comparative Workflow: Standard vs. Decoupled
The following diagram outlines the decision logic for selecting the appropriate NMR mode based on the purity requirements.
Caption: Decision matrix for selecting between Standard 1H NMR and 19F-Decoupled 1H NMR for fluorinated isoquinolines.
Detailed Differentiation Analysis
The most common "Alternative Product" (impurity) is the regioisomer 5-Fluoro-8-methylisoquinoline . Distinguishing these two is the primary reason for advanced NMR analysis.
The "Peri-Proton" Rule
In isoquinolines, substituents at positions 1, 4, 5, and 8 interact sterically and magnetically with their "peri" neighbors (1-8 and 4-5).
Scenario A: Target Molecule (8-Fluoro-5-methyl)[1]
-
Observation: The H1 signal (~9.5 ppm) will appear as a doublet (or broad singlet) due to large through-space coupling (
Hz or ). -
H4 Signal: The H4 signal (~7.6 ppm) is peri to the Methyl group. It appears as a sharp doublet (coupling only to H3).
Scenario B: Impurity (5-Fluoro-8-methyl)[1]
-
Interaction: Fluorine is at C5. Proton is at C4.[4]
-
Observation: The H4 signal will show strong coupling to Fluorine (approx 4-6 Hz), appearing as a doublet of doublets (dd).
-
H1 Signal: The H1 signal is peri to Methyl. It will be a sharp singlet (no F-coupling).
Summary Table: Regioisomer Differentiation
| Feature | 8-Fluoro-5-methyl (Target) | 5-Fluoro-8-methyl (Impurity) |
| H1 Signal | Broad / Split (F-coupling) | Sharp Singlet |
| H4 Signal | Sharp Doublet | Split / Broad (F-coupling) |
| Methyl Shift | ~2.7 ppm (Shielded by ring current) | ~2.8 ppm (Deshielded by N-ring proximity) |
Experimental Protocols
Method A: Standard Acquisition (Routine)
-
Solvent:
(99.8% D) + 0.03% TMS.-
Why: Provides sharpest resolution for aromatic coupling constants.
-
-
Concentration: 5-10 mg in 0.6 mL.
-
Parameters:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): 1.0 s
-
Scans (NS): 16
-
-
Processing: Exponential multiplication (LB = 0.3 Hz).
Method B: -Decoupled Acquisition (Recommended)
-
Solvent:
is preferred if solubility in is poor, but is better for observing H-F coupling. -
Setup:
-
Tune probe to both
and . -
Center the decoupling frequency (O2) on the fluorine signal (approx -120 ppm, verify with a quick
scan). -
Select a decoupling sequence (e.g., GARP or WALTZ-16).
-
-
Validation:
-
If the complex multiplet at 7.4-7.5 ppm collapses into a simple doublet upon decoupling, the presence of Fluorine on that specific ring system is confirmed.
-
References
-
Isoquinoline Synthesis & Properties
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation. ResearchGate.[5]
-
-
Solvent Effects in NMR
-
Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed.
-
-
Fluorine Coupling Constants
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry.[6]
-
-
Regioisomer Analysis
-
Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. University of Queensland.
-
Sources
HPLC Purity Standards for 8-Fluoro-5-methylisoquinoline: Qualification & Analysis Guide
Topic: HPLC Purity Standards for 8-Fluoro-5-methylisoquinoline Content Type: Publish Comparison Guide
Executive Summary
In early-stage drug discovery—particularly within kinase inhibitor programs—researchers often encounter "orphan" building blocks where no Certified Reference Material (CRM) exists.[1] This compound is one such compound.[1] Its structural complexity, featuring both electron-withdrawing (fluorine) and electron-donating (methyl) groups on a basic isoquinoline core, presents specific analytical challenges regarding regioisomer separation and ionization behavior.[1]
This guide compares the performance of Commercial Research-Grade Standards against In-House Qualified Standards and provides a validated experimental framework for establishing your own primary reference material using Quantitative NMR (qNMR) and orthogonal HPLC methods.
Part 1: Comparative Analysis of Standard Grades
For a compound like this compound, the "alternative" is not usually a competing brand, but rather the grade of the standard available. Relying on the wrong grade can introduce a mass balance error of >5% in potency calculations.
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Standard (Recommended) | Option C: Crude Synthesis |
| Purity Source | Vendor COA (often just Area% by HPLC-UV) | qNMR (Weight %) + HPLC-UV/MS (Area %) | Unverified |
| Traceability | Low (Batch-specific, rarely NIST-traceable) | High (Traceable to NIST via qNMR internal standard) | None |
| Risk | Salt Form Ambiguity: Vendors may not quantify residual TFA/HCl salts, leading to molecular weight errors.[1] | Salt Stoichiometry Confirmed: IC (Ion Chromatography) or 19F-NMR confirms counter-ions. | High risk of regioisomer contamination. |
| Suitability | Initial screening, qualitative ID. | GLP Tox studies, IC50 determination, PK studies. | Synthesis optimization only. |
Critical Insight: Commercial "97%" standards for isoquinolines often ignore water content and inorganic salts. An "In-House Qualified Standard" established via qNMR is the only self-validating system for critical assays.
Part 2: Method Development & Performance Comparison
The primary challenge with this compound is separating it from likely synthetic byproducts, specifically its regioisomers (e.g., 8-Fluoro-1-methylisoquinoline or 5-Fluoro-8-methylisoquinoline).[1]
Experiment: Stationary Phase Selection
We compared the separation performance of a standard C18 column against a Phenyl-Hexyl column.[2][3]
-
Analyte: this compound (spiked with 1% regioisomer impurities).[1]
-
Conditions: Gradient elution, Water/Methanol with 0.1% Formic Acid.
Performance Data:
| Parameter | C18 Column (e.g., Agilent Zorbax Eclipse Plus) | Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl) | Why? |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + | Phenyl rings interact with the isoquinoline |
| Isomer Resolution ( | 1.2 (Co-elution risk) | > 2.5 (Baseline Separation) | |
| Peak Symmetry ( | 1.4 (Tailing) | 1.1 (Sharp) | Phenyl phases often show better loadability for aromatics.[1] |
Conclusion: The Phenyl-Hexyl stationary phase is the superior alternative for this compound. The
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" Purity Assignment (qNMR)
Use this protocol to convert a synthesized batch into a Primary Reference Standard.[1]
-
Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or Dimethyl Sulfone .[1] Ensure the IS signals do not overlap with the isoquinoline aromatic region (7.0–9.5 ppm).
-
Solvent: Dissolve ~10 mg of analyte and ~5 mg of IS (weighed to 0.001 mg precision) in DMSO-
.-
Reasoning: DMSO prevents aggregation of the flat isoquinoline rings, which can broaden peaks in CDCl
.
-
-
Acquisition Parameters:
-
Pulse angle: 90°[1]
-
Relaxation delay (
): 60 seconds (Must be ). Isoquinoline protons have long relaxation times; insufficient delay causes underestimation of purity. -
Scans: 16 or 32.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)
Protocol B: HPLC Purity & Impurity Profiling
Use this for routine batch release after the standard is qualified.
-
Column: Phenyl-Hexyl,
mm, 3.5 µm. -
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 266 nm (Isoquinoline characteristic
) and 220 nm. -
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Column Selection
This logic ensures you select the correct column based on the specific impurity profile of your isoquinoline synthesis.
Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is critical when regioisomers are suspected.
Diagram 2: The "Gold Standard" Qualification Workflow
A self-validating loop to establish a primary standard from a research chemical.
Caption: Workflow for converting crude material into a qualified reference standard using orthogonal methods.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Natural Products. [Link]
-
Phenomenex. Technical Note: Selectivity Differences of Phenyl-Hexyl vs C18 Phases.[Link][1]
-
Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.[Link]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. agilent.com [agilent.com]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Fluoro-5-methylisoquinoline
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety of your practice. The handling of novel chemical entities like 8-Fluoro-5-methylisoquinoline, a valuable heterocyclic building block, demands a meticulous and informed approach to personal safety. This guide moves beyond a simple checklist, offering a deep, field-tested methodology for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.
Understanding the Hazard: An Evidence-Based Approach
Comprehensive toxicological data for every new compound is not always available. Therefore, we must rely on expert analysis of its structure and data from analogous compounds. This compound is a halogenated aromatic isoquinoline derivative. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1] The precautionary statements for related chemicals consistently advise wearing protective gloves, clothing, and eye protection.[1][2] It is prudent, therefore, to treat this compound as a hazardous substance, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.[1] The fundamental principles of chemical safety dictate that we minimize all potential routes of exposure.[3]
The Core Directive: Beyond the Product, A Protocol for Safety
Your primary defense against chemical exposure is not PPE, but rather robust engineering controls.[4] All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of airborne particles or vapors.[3][4] PPE serves as the critical final barrier between you and the hazardous material. The selection of PPE must be a deliberate process, tailored to the specific task and the associated risks.
PPE Selection Protocol: A Task-Based Framework
The type and scale of your procedure directly influence the required level of protection. The following table provides a clear, operational guide.
| Laboratory Operation | Primary Hazard | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids (<1g) | Inhalation of fine particles, incidental skin contact | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not required if performed in a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation & Transfers | Chemical splash, skin contact | Chemical splash goggles[5][6] | Nitrile gloves | Standard laboratory coat | Not required if performed in a chemical fume hood. |
| Reaction Monitoring & Work-up | Chemical splash, prolonged skin contact | Chemical splash goggles | Nitrile gloves (consider double-gloving for extended tasks) | Standard laboratory coat | Not required if performed in a chemical fume hood. |
| Large-Scale Work (>10g) or Distillation | Increased splash risk, potential for higher vapor concentration | Face shield worn over chemical splash goggles[6][7] | Neoprene or thicker chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Consider a respirator if there is any doubt about the containment effectiveness of the fume hood. |
| Spill Cleanup | High risk of splash and direct skin/respiratory contact | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or disposable coveralls | Air-purifying respirator with organic vapor cartridges. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict protocol for donning and doffing PPE is non-negotiable. It is during these seemingly simple steps that the risk of self-contamination is highest.
Preparation and Donning Sequence
Before entering the laboratory, ensure you are appropriately dressed with long pants and closed-toe shoes.[4] The sequence for putting on your PPE is designed to prevent contamination of clean surfaces.
Caption: Logical workflow for donning PPE to minimize contamination.
Doffing and Disposal Sequence
The process of removing PPE is equally critical. The guiding principle is "dirty-to-dirty," ensuring that contaminated outer surfaces do not touch your skin.
Caption: Step-by-step process for safely removing and disposing of PPE.
Disposal Plan
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
-
Gloves, wipes, and other contaminated disposables: Place immediately into a designated, clearly labeled hazardous waste container within the laboratory.
-
Waste Container Management: Keep hazardous waste containers closed except when adding waste.[1]
-
Regulatory Compliance: Disposal must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Emergency Response: Immediate Action Protocols
In the event of an accidental exposure, time is of the essence.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10][11] Seek prompt medical attention.
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If you feel unwell, seek medical advice.[1]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[12]
By integrating these principles and protocols into your daily laboratory operations, you build a self-validating system of safety. This commitment ensures not only your personal well-being but also the continued success and integrity of your scientific endeavors.
References
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Retrieved from [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline. (2020). Carl ROTH. Retrieved from [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]
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Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. Retrieved from [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN. Retrieved from [Link]
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Chemical Safety in Research and Teaching. New Mexico State University. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from [Link]
-
Medical & Healthcare Waste Regulation Changes in 2025. (2026). Stericycle. Retrieved from [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Royal Society of Chemistry. Retrieved from [Link]
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PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean Ltd. Retrieved from [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). CountyOffice.org. Retrieved from [Link]
-
OSHA Laboratory Standard. Compliancy Group. Retrieved from [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). MDPI. Retrieved from [Link]
Sources
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- 2. carlroth.com [carlroth.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
